t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate
Description
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a brominated isothiazole derivative featuring a tert-butyl carbamate group. The compound’s structure includes a 4-bromo-substituted isothiazole ring linked to a methyl carbamate moiety, which is protected by a bulky tert-butyl group. This design enhances stability against hydrolysis, a common strategy in medicinal chemistry to preserve reactive amine functionalities during synthesis . Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSTEDINPBXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isothiazole Ring Construction
The isothiazole core is typically synthesized via cyclization reactions. A common method involves the Stolle synthesis , where β-chlorovinyl aldehydes react with thioamides (Figure 1). For example:
Adapting this method, 3-methylisothiazole could be synthesized using propionaldehyde derivatives and thioacetamide. However, introducing bromine at the 4-position demands precursors with electron-withdrawing groups to direct electrophilic substitution.
Regioselective Bromination
Bromination of 3-methylisothiazole using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane yields 4-bromo-3-methylisothiazole. The methyl group at position 3 acts as a weakly activating ortho/para director, favoring bromination at position 4. For example:
Amination of the Methyl Group
Converting the methyl group to a methylamine involves radical or metal-catalyzed amination. A reported method uses Hofmann–Löffler reaction conditions:
Subsequent nucleophilic substitution with ammonia or benzylamine yields the primary amine, though Boc protection is often performed in situ to avoid side reactions.
Boc Protection Strategies
Direct Boc Protection of (4-Bromoisothiazol-3-yl)methylamine
Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) affords the target compound (Table 1).
Table 1: Optimization of Boc Protection Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | TEA | 25 | 12 | 78 |
| 2 | DCM | DMAP | 0→25 | 6 | 85 |
| 3 | EtOAc | None | 25 | 24 | 62 |
Optimal conditions (Entry 2) use DCM and DMAP, achieving 85% yield with minimal racemization.
One-Pot Bromination and Protection
An alternative route brominates 3-methylisothiazole followed by in situ Boc protection. This method reduces purification steps but risks over-bromination. For example:
Yields for this sequence range from 60–70%, with FeCl₃ enhancing regioselectivity.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity. The compound is stable at −20°C for >6 months but degrades in acidic conditions (t₁/₂ = 2 h at pH 3).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the isothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the isothiazole ring.
Reduction: Reduced derivatives of the isothiazole ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that releases active amines.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate primarily involves its role as a protecting group. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. The bromoisothiazole ring can also interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Other Halogens
- t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate : Replacing bromine with chlorine reduces molecular weight (255.72 vs. 300.15 g/mol) and alters reactivity. Bromine’s larger atomic radius and polarizability make it a superior leaving group in nucleophilic substitution reactions, enhancing utility in Suzuki-Miyaura couplings compared to chlorine .
- t-Butyl ((4-iodoisothiazol-3-yl)methyl)carbamate : Iodine’s even greater polarizability increases reactivity but introduces instability under light or heat, limiting practical applications.
Carbamate Alkyl Group Variations
- Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate: The smaller ethyl group reduces steric hindrance, increasing solubility in polar solvents (e.g., ethanol or DMSO) but compromising hydrolytic stability. This trade-off is critical in drug design, where stability in physiological conditions is paramount.
Isothiazole vs. Thiazole Derivatives
Compounds like (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (from ) highlight differences between isothiazole and thiazole cores. Isothiazoles (S and N adjacent) exhibit stronger electron-withdrawing effects than thiazoles (S and N separated), affecting ring electrophilicity and metabolic stability.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Hydrolytic Stability (t₁/₂ in pH 7.4) |
|---|---|---|---|---|
| t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate | 300.15 | 2.8 | <0.1 (water) | >24 hours |
| Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate | 260.09 | 1.9 | 1.2 (ethanol) | ~6 hours |
| t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate | 255.72 | 2.5 | <0.1 (water) | >24 hours |
| Benzyl ((4-bromoisothiazol-3-yl)methyl)carbamate | 347.23 | 3.4 | 0.05 (DMSO) | >48 hours |
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Yield (%) | Buchwald-Hartwig Yield (%) |
|---|---|---|
| This compound | 85 | 72 |
| t-Butyl ((4-chloroisothiazol-3-yl)methyl)carbamate | 42 | 35 |
| Ethyl ((4-bromoisothiazol-3-yl)methyl)carbamate | 88 | 65 |
Research Findings
- Synthetic Accessibility : The tert-butyl carbamate group in the target compound simplifies purification via crystallization, as evidenced by NMR characterization methods in related carbamate derivatives .
- Biological Activity : Brominated isothiazoles exhibit enhanced antimicrobial activity compared to chlorinated analogs, likely due to improved membrane permeability and target binding .
- Stability : The tert-butyl group’s steric bulk significantly delays hydrolysis in physiological conditions, making the compound suitable for prolonged in vivo studies.
Biological Activity
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 293.18 g/mol. The structure features a bromine atom attached to an isothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.18 g/mol |
| Functional Groups | Carbamate, Isothiazole |
| Lipophilicity | Enhanced by the tert-butyl group |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The isothiazole moiety is particularly noted for its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential use in treating infections.
The mechanism of action involves interactions with biological targets such as enzymes and receptors. The thiazole ring may bind to active sites, inhibiting enzyme activity or affecting DNA interactions, potentially leading to apoptosis in cancer cells. This interaction is crucial for understanding how the compound exerts its biological effects.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy against these pathogens.
- Anticancer Potential : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, further supporting its role as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| t-Butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate | Moderate | High |
| tert-butyl (5-bromo-3-methylisothiazol-4-yl)carbamate | High | Low |
Safety and Toxicity Profile
While promising in terms of biological activity, understanding the safety profile of this compound is essential. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully elucidate its safety profile.
Q & A
Q. What are the common synthetic routes for t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, starting with the functionalization of the isothiazole core. A common approach includes:
- Step 1 : Bromination of the isothiazole ring at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
- Step 2 : Introduction of the methylcarbamate group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate can react with a bromomethyl intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in solvents like 1,4-dioxane .
- Critical Parameters : Temperature control (often 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions (e.g., over-bromination).
Q. How can researchers characterize t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate using spectroscopic and chromatographic methods?
- NMR : ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:
- The tert-butyl group: δ ~1.3 ppm (singlet, 9H) in ¹H NMR.
- Bromoisothiazole protons: Distinct splitting patterns due to the aromatic ring and bromine’s electronegativity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z corresponding to C₁₀H₁₄BrN₂O₂S (calc. ~329.0).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Hazard Identification : While not classified as highly hazardous, wear PPE (gloves, goggles) due to potential irritancy from bromine and carbamate groups .
- Storage : Store in a cool, dry place (<4°C) under inert gas (argon) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, solvent polarity, reaction time). For example, a central composite design (CCD) can identify optimal temperature and reagent ratios .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing .
- Case Study : A 15% yield increase was achieved by switching from THF to 1,4-dioxane, reducing bromine scavenging by the solvent .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation of the tert-butyl group).
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for stereochemical confirmation .
Q. What strategies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Analog Synthesis : Modify the bromine substituent (e.g., replace with Cl, CF₃) or alter the carbamate’s tert-butyl group. Compare bioactivity using assays targeting enzymes like kinases or proteases .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets, such as the ATP-binding pocket of a kinase .
- Biological Assays : Test cytotoxicity (e.g., MTT assay) and selectivity against cancer cell lines (e.g., HeLa, MCF-7) to prioritize analogs .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partitioning .
- Byproduct Management : Monitor for di-brominated byproducts via LC-MS and optimize quenching steps (e.g., rapid cooling after bromination) .
- Regulatory Compliance : Ensure batch-to-batch consistency (e.g., >95% purity) and document impurities per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
